![molecular formula C19H19NO2 B5322967 2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)
2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide
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Overview
Description
2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes involved in the production of inflammatory mediators and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of certain genes involved in cancer cell growth, and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer properties. However, one of the limitations of using this compound is its limited solubility in water, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for the research and development of 2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide. One potential direction is to explore the use of this compound in the development of new drugs for the treatment of inflammatory diseases and cancer. Another direction is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its anti-inflammatory and anti-cancer properties. Additionally, future research could focus on improving the solubility of this compound to enhance its efficacy in lab experiments.
Synthesis Methods
2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with 3-phenylprop-2-enal, followed by the reduction of the resulting product using sodium borohydride. The final product is obtained through the reaction of the intermediate product with 2-methylpropanoyl chloride.
Scientific Research Applications
2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide has potential applications in various research fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-proliferative properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-methyl-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14(2)19(22)20-17-11-8-15(9-12-17)10-13-18(21)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,20,22)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXNUXJTQFLQHB-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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